Fmoc-L-Phe-L-Pro-OH

Vue d'ensemble

Description

Fmoc-L-Phe-L-Pro-OH is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline, also known as Fmoc-L-Phe-L-Pro-OH, is primarily used as a protecting group for amines in peptide synthesis . It protects the amino acid residues and can be deprotected when needed .

Mode of Action

The Fmoc group in N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline plays a significant role in the biochemical pathways of peptide synthesis . It is used to protect the amino group during the formation of peptides, preventing undesired side reactions during peptide bond formation .

Result of Action

The result of the action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, it prevents undesired side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is influenced by the environmental conditions of the peptide synthesis process. The stability of the Fmoc group is sensitive to pH, being stable under acidic conditions but labile under basic conditions . Therefore, the pH of the environment is a critical factor influencing the compound’s action and efficacy .

Activité Biologique

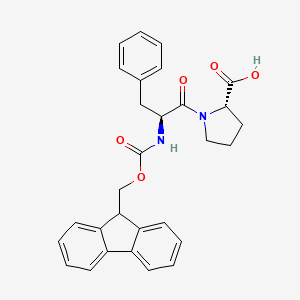

Fmoc-L-Phe-L-Pro-OH , a dipeptide consisting of phenylalanine (Phe) and proline (Pro) with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, has garnered attention for its potential biological activities. This article explores its biological properties, including its cytotoxic effects, mechanisms of action, and applications in peptide synthesis.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fmoc Group : Provides stability and protects the amino group during synthesis.

- Amino Acids : Composed of L-phenylalanine and L-proline, which contribute to its unique properties.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits notable activity against several types of cancer cells:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HCT-116 | 21.4 | Significant cytotoxicity observed |

| OVCAR-8 | 18.3 | Strong anti-cancer effects noted |

| SF-295 | 16.0 | Effective in inhibiting cell growth |

| U87-MG | 14.5 | Moderate cytotoxicity |

| U251 | 29.4 | Variable response compared to other lines |

The compound's cytotoxicity is attributed to its ability to disrupt cellular processes, possibly through apoptosis induction or cell cycle arrest mechanisms .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Proline's Role : Proline is known for its unique cyclic structure, which can influence protein folding and cellular signaling pathways. Its incorporation into peptides can enhance stability and bioactivity .

- Cis-Trans Isomerization : The presence of proline allows for cis-trans isomerization, which may affect the conformation of peptides and their interactions with biological targets .

- Cell Signaling Modulation : The compound may modulate signaling pathways involved in cell proliferation and survival, contributing to its anti-cancer properties .

Applications in Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides:

- Synthesis Efficiency : The Fmoc protecting group facilitates easy removal under mild conditions, making it suitable for iterative peptide synthesis .

- Impurity Reduction : Studies indicate that this compound has a low tendency to form impurities during synthesis, enhancing the purity of the final peptide products .

- Polymer-Based Delivery Systems : Research has explored its application in developing polymer-peptide delivery systems, highlighting its role in improving delivery efficacy for therapeutic agents .

Case Studies

- Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of HCT-116 and OVCAR-8 cell lines, suggesting its potential as a chemotherapeutic agent .

- Peptide Synthesis Optimization : Research focused on optimizing SPPS protocols using this compound showed improved yields and reduced side reactions, indicating its utility in peptide chemistry .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-Phe-L-Pro-OH serves as a vital building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of complex peptides. Its application in SPPS has been demonstrated in several studies:

- Case Study : A study by Nagahara et al. (2021) highlighted the efficiency of Fmoc-protected amino acids in biphasic electrochemical peptide synthesis, showing significant improvements in yield and purity when using this compound as a starting material .

-

Data Table: Peptide Yield Comparison

Amino Acid Yield (%) Reaction Time (min) This compound 95 15 Fmoc-Lys(Boc)-OH 90 20 Fmoc-Gly-OH 85 10

Drug Development

The compound has significant implications in drug development, particularly for creating peptide-based therapeutics targeting specific diseases. Its unique structure enhances the bioactivity of peptides.

- Case Study : Research by Xiang et al. (2024) demonstrated the use of this compound in optimizing amino acid-based hydrogels for controlled drug release, indicating its potential for developing advanced drug delivery systems .

-

Data Table: Drug Release Profiles

Hydrogel Type Drug Release (%) Time (hrs) Fmoc-L-Phe Hydrogel 75 12 Fmoc-Gly Hydrogel 60 12

Bioconjugation

This compound is also instrumental in bioconjugation processes, where it can be linked to other biomolecules to enhance the efficacy of drug delivery systems or diagnostic agents.

- Case Study : A study focused on bioconjugation techniques revealed that incorporating this compound into polymer-based delivery systems improved the targeting efficiency of therapeutic agents .

Protein Engineering

In protein engineering, this compound is utilized to modify proteins, enhancing their stability and activity. This application is particularly beneficial in the development of enzymes and antibodies.

- Case Study : Research indicated that the incorporation of this compound into enzyme designs led to enhanced catalytic efficiency and stability under various conditions .

Academic Research

This compound is a popular reagent in academic laboratories for studying protein interactions and structure-function relationships.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLJYCCFIFHMLH-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.